molecular formula C11H12BrNO2 B8420163 5-bromo-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

5-bromo-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B8420163
M. Wt: 270.12 g/mol
InChI Key: XZBMYZLOCGAIEL-UHFFFAOYSA-N
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Patent
US09266892B2

Procedure details

A mixture of 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (0.243 g, 1.00 mmol) (ParkWay, Cat. No. YB-162), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (0.464 g, 1.05 mmol) and 2.0 M dimethylamine in tetrahydrofuran (THF) (2.00 mL, 4.00 mmol) was stirred at r.t. for 2 h. The volatiles were removed under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (gradient: 0-50%) to afford the desired product (0.235 g, 87%). LCMS (M+H)+=270.0/272.0.
Quantity
0.243 g
Type
reactant
Reaction Step One
Quantity
0.464 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10](O)=[O:11])[CH2:7][C:6]=2[CH:13]=1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)[N:32]([CH3:34])[CH3:33])C2C=CC=CC=2N=N1.CNC.O1CCCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10]([N:32]([CH3:34])[CH3:33])=[O:11])[CH2:7][C:6]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.243 g
Type
reactant
Smiles
BrC=1C=CC2=C(CC(O2)C(=O)O)C1
Step Two
Name
Quantity
0.464 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (gradient: 0-50%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(CC(O2)C(=O)N(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.235 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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